Cas no 71879-50-0 (methyl 3-(4-piperidyl)propanoate)
methyl 3-(4-piperidyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinepropanoic acid, methyl ester
- methyl 3-(piperidin-4-yl)propanoate
- methyl 3-piperidin-4-ylpropanoate
- methyl 3-piperidin-4-ylpropanoate(SALTDATA: HCl)
- 3-Piperidin-4-yl-propionic acid methyl ester
- methyl 3-(4-piperidyl)propanoate
- DTXSID30437441
- Methyl 3-(4-piperidinyl)-propionate
- A1-07511
- SCHEMBL380886
- CS-0029932
- methyl3-(piperidin-4-yl)propanoate
- AKOS011497996
- P20545
- FGTFCEJPMHOBDS-UHFFFAOYSA-N
- MFCD09055353
- SB38439
- PS-18062
- AM101187
- 71879-50-0
- EN300-147341
- Methyl 3-[piperid-4-yl]propionate
- DB-297906
-
- MDL: MFCD09055353
- Inchi: 1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3
- InChI Key: FGTFCEJPMHOBDS-UHFFFAOYSA-N
- SMILES: O(C)C(CCC1CCNCC1)=O
Computed Properties
- Exact Mass: 171.12601
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
methyl 3-(4-piperidyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-1g |
3-Piperidin-4-yl-propionic acid methyl ester |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-5g |
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71879-50-0 | 97% | 5g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-500mg |
3-Piperidin-4-yl-propionic acid methyl ester |
71879-50-0 | 97% | 500mg |
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| Chemenu | CM301250-100g |
methyl 3-(piperidin-4-yl)propanoate |
71879-50-0 | 95%+ | 100g |
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| Chemenu | CM301250-100g |
methyl 3-(piperidin-4-yl)propanoate |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-1g |
3-Piperidin-4-yl-propionic acid methyl ester |
71879-50-0 | 97% | 1g |
¥3480.09 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-5g |
3-Piperidin-4-yl-propionic acid methyl ester |
71879-50-0 | 97% | 5g |
¥13902.86 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-500mg |
3-Piperidin-4-yl-propionic acid methyl ester |
71879-50-0 | 97% | 500mg |
¥2177.24 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-250mg |
3-Piperidin-4-yl-propionic acid methyl ester |
71879-50-0 | 97% | 250mg |
¥0.0 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-100mg |
3-Piperidin-4-yl-propionic acid methyl ester |
71879-50-0 | 97% | 100mg |
¥0.0 | 2025-01-21 |
methyl 3-(4-piperidyl)propanoate Suppliers
methyl 3-(4-piperidyl)propanoate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on methyl 3-(4-piperidyl)propanoate
Methyl 3-(4-piperidyl)propanoate (CAS No. 71879-50-0): A Comprehensive Overview
Methyl 3-(4-piperidyl)propanoate, identified by its Chemical Abstracts Service Number (CAS No.) 71879-50-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in various scientific domains. The presence of a piperidine ring and a methyl ester group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.
The molecular formula of Methyl 3-(4-piperidyl)propanoate can be represented as C9H17O2, indicating a relatively simple yet versatile structure. The compound's solubility profile, thermal stability, and reactivity are key factors that contribute to its utility in synthetic chemistry and drug development. Recent advancements in the field have highlighted the importance of such derivatives in the design of novel therapeutic agents.
In the realm of medicinal chemistry, Methyl 3-(4-piperidyl)propanoate has been explored as a building block for more complex molecules. Its piperidine moiety is particularly noteworthy, as piperidine derivatives are widely recognized for their role in pharmacophores across multiple drug classes. For instance, compounds containing piperidine rings have shown promise in the treatment of neurological disorders, infectious diseases, and cancer. The ester functionality in Methyl 3-(4-piperidyl)propanoate also provides a reactive site for further chemical modifications, enabling the synthesis of diverse analogs.
Recent studies have demonstrated the compound's potential in the development of enzyme inhibitors. Specifically, researchers have investigated its ability to modulate the activity of enzymes involved in metabolic pathways relevant to human health. By leveraging computational modeling and high-throughput screening techniques, scientists have identified derivatives of Methyl 3-(4-piperidyl)propanoate that exhibit inhibitory effects on target enzymes with high specificity. This has opened up new avenues for the development of drugs targeting metabolic disorders.
The synthesis of Methyl 3-(4-piperidyl)propanoate involves well-established organic reactions, including esterification and nucleophilic substitution. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic processes have been developed to enhance yield and reduce byproduct formation during its synthesis. These improvements are crucial for ensuring the availability of high-purity material for research and industrial applications.
Biological activity assays have revealed that Methyl 3-(4-piperidyl)propanoate exhibits moderate activity against certain bacterial strains. This finding has prompted further investigation into its antimicrobial properties. Researchers are exploring its potential as an alternative to conventional antibiotics, particularly in cases where resistance mechanisms pose significant challenges. The compound's ability to interact with bacterial cell membranes and disrupt essential biological processes makes it an intriguing candidate for antimicrobial therapy.
In addition to its biological applications, Methyl 3-(4-piperidyl)propanoate has found utility in materials science. Its unique structural features make it suitable for use as an intermediate in the synthesis of polymers and coatings with enhanced mechanical properties. The compound's ability to form stable complexes with metal ions has also been exploited in catalytic systems and sensor technologies.
The future prospects for Methyl 3-(4-piperidyl)propanoate are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological profiles. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes for this compound, aligning with global efforts to reduce environmental impact.
In conclusion, Methyl 3-(4-piperidyl)propanoate (CAS No. 71879-50-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features, coupled with recent discoveries regarding its biological activity and synthetic utility, position it as a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, it is anticipated that Methyl 3-(4-piperidyl)propanoate will play an increasingly important role in the development of new drugs and materials.
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